2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide
Description
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C18H25N3O4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C18H25N3O4/c1-11(2)6-7-19-17(22)10-21-12(3)20-14-9-16(25-5)15(24-4)8-13(14)18(21)23/h8-9,11H,6-7,10H2,1-5H3,(H,19,22) |
InChI Key |
RRIVGBCHYUTWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide typically involves the acylation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline with N-isopentylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl-acetic acid
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
Uniqueness
2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-isopentylacetamide is a synthetic compound belonging to the quinazoline family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, characterized by methoxy groups and a quinazoline core, enhances its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 302.33 g/mol
- Key Functional Groups : Methoxy groups at positions 6 and 7 enhance lipophilicity and biological activity.
The biological activity of quinazoline derivatives often involves interaction with specific enzymes or receptors. For instance, they may act as inhibitors of kinases or other enzymes involved in disease processes. The presence of methoxy groups can also influence the compound's affinity for biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit tumor cell growth. For example, related compounds have been tested against various cancer cell lines, demonstrating growth inhibition.
- Antimicrobial Properties : The presence of methoxy groups has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Effects : Quinazoline derivatives are also known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.
Comparative Analysis
A comparative analysis of related compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinazoline | Methoxy group at position 6 | Anticancer |
| 7-Methoxyquinazoline | Methoxy group at position 7 | Antimicrobial |
| 4-Oxoquinazoline | Ketone group at position 4 | Antiviral |
| N-(Furfuryl)acetamide | Furan substituent | Anti-inflammatory |
The combination of both methoxy groups and a furan substituent in this compound may enhance its lipophilicity and biological activity compared to other quinazoline derivatives.
Case Studies
Several studies have investigated the biological effects of quinazoline derivatives:
- In Vitro Studies : In vitro assays using cancer cell lines demonstrated that the compound significantly inhibited cell proliferation compared to controls.
- Animal Models : In vivo studies in animal models indicated that treatment with similar quinazoline derivatives resulted in reduced tumor size and improved survival rates.
- Mechanistic Studies : Research has elucidated that these compounds may induce apoptosis in cancer cells through specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
